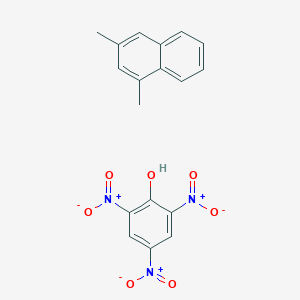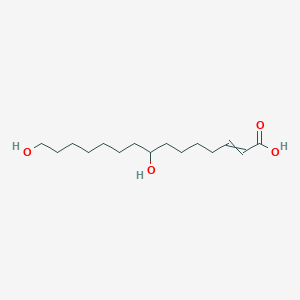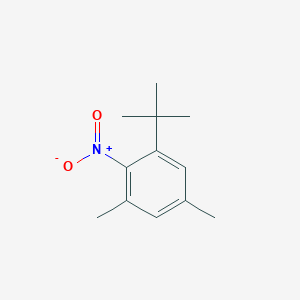diphenyl-lambda~5~-phosphane CAS No. 113107-95-2](/img/structure/B14319512.png)
[1,2-Dichloro-1-(phenylsulfanyl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with a dichloroethyl group, a phenylsulfanyl group, and a diphenylphosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane typically involves multiple steps. One common method includes the reaction of diphenylphosphine oxide with a suitable dichloroethyl precursor in the presence of a base. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphane oxide to phosphane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the phosphane oxide group allows it to participate in phosphorylation reactions, which are crucial in many cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine oxide: A simpler analog with similar phosphorus chemistry.
Dichlorophenylphosphine: Shares the dichloro and phenyl groups but lacks the sulfanyl group.
Phenylphosphine sulfide: Contains the phenyl and sulfanyl groups but differs in the phosphorus oxidation state.
Uniqueness
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane is unique due to its combination of dichloroethyl, phenylsulfanyl, and diphenylphosphane moieties
Propiedades
Número CAS |
113107-95-2 |
|---|---|
Fórmula molecular |
C20H17Cl2OPS |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
[(1,2-dichloro-1-phenylsulfanylethyl)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H17Cl2OPS/c21-16-20(22,25-19-14-8-3-9-15-19)24(23,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2 |
Clave InChI |
LTZQZWXMPDMBQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCl)(SC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
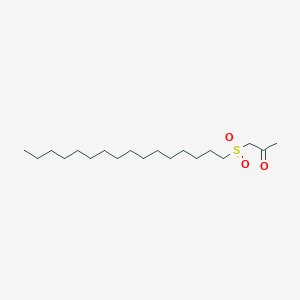
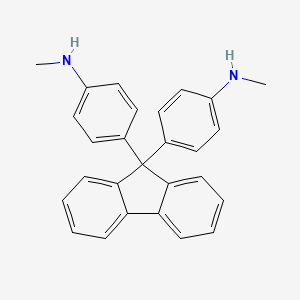
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
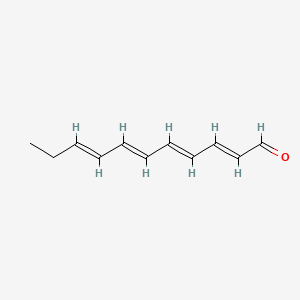
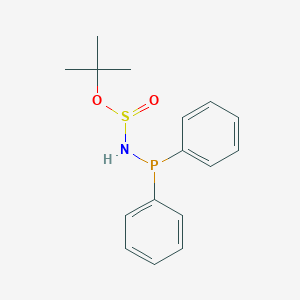
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)


